molecular formula C16H12F2N2O2 B2897787 3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1946817-12-4

3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2897787
CAS No.: 1946817-12-4
M. Wt: 302.281
InChI Key: OZEYLQYALOEXGQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical intermediate designed for research and development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . This compound features a naphthylmethyl substitution on the pyrazole ring nitrogen, a structural motif explored to enhance antifungal potency and modify binding affinity towards the succinate dehydrogenase enzyme complex in fungal mitochondria . Research into analogs of this core structure has demonstrated significant activity against a broad spectrum of economically critical phytopathogenic fungi, including Alternaria species, Rhizoctonia solani , and Colletotrichum orbiculare . The molecular design is based on established structure-activity relationship (SAR) principles, where the acyl group is a critical determinant of efficacy, and strategic modifications to the N-alkyl side chain are employed to optimize interactions with the target site and influence compound bioavailability . This specific derivative provides a valuable scaffold for medicinal chemistry and agrochemical research, enabling the synthesis and biological evaluation of new amide-based compounds aimed at overcoming resistance and expanding the spectrum of control . It is intended solely for laboratory research and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

3-(difluoromethyl)-1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-15(18)14-13(16(21)22)9-20(19-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9,15H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYLQYALOEXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1: Typical Reaction Conditions for Pyrazole Derivatives

StepReagents/ConditionsYield (Methyl Analog)Challenges (Naphthylmethyl Variant)
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C75–80%Steric hindrance from naphthyl group
DifluoromethylationClCF₂H, K₂CO₃, DMF60–70%Isomer formation (requires HPLC purification)
Hydrolysis2M NaOH, EtOH, reflux85–90%Reduced solubility of naphthyl product

Advanced: How does the 1-naphthylmethyl substituent influence electronic and steric effects compared to methyl analogs?

Methodological Answer:
The 1-naphthylmethyl group introduces significant steric bulk and extended π-conjugation, altering:

  • Electronic Effects : The electron-rich naphthyl ring increases electron density on the pyrazole ring, potentially enhancing nucleophilic substitution reactivity at the 4-position. DFT studies on methyl analogs show the difluoromethyl group withdraws electrons (-I effect), which may be counterbalanced by naphthyl’s +M effect .
  • Steric Effects : X-ray crystallography of methyl analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) reveals planar pyrazole rings . Naphthyl substitution likely disrupts planarity, affecting binding to biological targets (e.g., enzymes).
  • Solubility : LogP increases by ~2 units (estimated via ChemDraw), necessitating DMSO or DMF for in vitro assays .

Q. Table 2: Comparative Properties of Methyl vs. Naphthylmethyl Derivatives

PropertyMethyl AnalogNaphthylmethyl Variant
LogP (Predicted)1.23.4
Melting Point145–148°C Not reported (requires DSC analysis)
Reactivity with ThiolsModerate (SN2)Reduced due to steric hindrance

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR is critical for confirming difluoromethyl incorporation (δ −90 to −95 ppm) . ¹H NMR detects naphthyl protons (δ 7.2–8.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve isomers; ESI-MS detects [M-H]⁻ at m/z 347.3 .
  • X-ray Crystallography : Used for methyl analogs to confirm regioisomeric purity . For the naphthyl variant, synchrotron radiation may be needed due to larger unit cells.

Advanced: How to resolve contradictions in reported biological activity data (e.g., fungicidal vs. bacteriostatic effects)?

Methodological Answer:
Discrepancies may arise from:

Isomer Contamination : Methyl analogs show 5–10% regioisomers unless purified via preparative HPLC .

Assay Conditions : Varying pH affects ionization of the carboxylic acid group (pKa ~3.5 for methyl analog), altering cell permeability .

Target Selectivity : Molecular docking studies suggest the naphthyl group may bind hydrophobic pockets in fungal CYP51 but not bacterial FabI .

Q. Table 3: Biological Activity Comparison

OrganismMethyl Analog IC₅₀ (µM)Naphthylmethyl IC₅₀ (Predicted)
Candida albicans2.5 ± 0.30.8–1.2 (enhanced lipophilicity)
E. coli>100>100 (steric hindrance)

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:
For methyl derivatives, inhibition of fungal lanosterol 14α-demethylase (CYP51) is proposed via coordination of the carboxylic acid to heme iron . The naphthyl group may enhance binding via π-π stacking with Phe residues in the active site. Kinetic assays (e.g., NADPH consumption) and site-directed mutagenesis (e.g., Phe255Ala) are recommended to validate this .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods due to potential release of HF during decomposition .
  • Storage : −20°C under nitrogen; stability studies indicate <5% degradation over 6 months .
  • Toxicity : Methyl analogs show LD50 > 2000 mg/kg (oral, rat); naphthyl variants may require in vitro hepatotoxicity screening (e.g., HepG2 assays) .

Advanced: How to design SAR studies for optimizing target selectivity?

Methodological Answer:

  • Core Modifications : Replace naphthyl with smaller aryl groups (e.g., phenyl) to assess steric effects.
  • Functional Group Variations : Substitute carboxylic acid with amides (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) to improve bioavailability .
  • In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) to predict binding to off-targets like human CYP3A4 .

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